d-AP5

Neuroscience Electrophysiology Synaptic Plasticity

Select d-AP5, the active D-isomer, to eliminate experimental variability from inactive L-isomer. As a competitive NMDA antagonist, it enables precise dose-response control in LTP and memory studies. Stock high-concentration aqueous solutions with reliable purity.

Molecular Formula C5H11NO5P-
Molecular Weight 196.12 g/mol
CAS No. 79055-68-8
Cat. No. B031393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-AP5
CAS79055-68-8
Synonyms2 Amino 5 phosphonopentanoate
2 Amino 5 phosphonopentanoic Acid
2 Amino 5 phosphonovalerate
2 Amino 5 phosphonovaleric Acid
2-Amino-5-phosphonopentanoate
2-Amino-5-phosphonopentanoic Acid
2-Amino-5-phosphonovalerate
2-Amino-5-phosphonovaleric Acid
2-APV
5 Phosphononorvaline
5-Phosphononorvaline
d-APV
dl-APV
Molecular FormulaC5H11NO5P-
Molecular Weight196.12 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CP(=O)(O)O
InChIInChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/p-1/t4-/m1/s1
InChIKeyVOROEQBFPPIACJ-SCSAIBSYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

d-AP5 (CAS 79055-68-8): Core Specifications for NMDA Receptor Antagonist Procurement


d-AP5 (D-(-)-2-amino-5-phosphonopentanoic acid), also referred to as D-APV, is the active enantiomer of the selective, competitive N-methyl-D-aspartate (NMDA) receptor antagonist AP5. It is a small-molecule tool compound (MW 197.13, C5H12NO5P) that acts by competing with glutamate at the agonist binding site . As the purified active stereoisomer, d-AP5 enables precise dose-response control in experiments, unlike the racemic mixture DL-AP5, which contains an inactive component that can confound data interpretation .

Why d-AP5 Cannot Be Substituted by Racemic DL-AP5 or L-AP5 in Controlled Experiments


Generic or racemic substitution of d-AP5 with DL-AP5 introduces significant experimental variability. DL-AP5 is a 1:1 mixture of the active D-isomer and the largely inactive L-isomer, effectively halving the active concentration at any given dose and creating an uncontrolled variable. Since the L-isomer (L-AP5) is approximately 52-fold less potent at NMDA receptors, using the racemic mixture requires twice the mass to achieve the same active molarity, which can exacerbate off-target effects or solubility issues [1]. Furthermore, studies have demonstrated that the L-isomer can interact with other glutamate receptor subtypes, such as the AP4 receptor, which the D-isomer does not, introducing potential confounding variables in synaptic plasticity assays [2].

d-AP5 (CAS 79055-68-8) Evidence Guide: Quantified Differentiation from Closest Analogs


52-Fold Higher NMDA Receptor Potency Compared to L-AP5 Stereoisomer

The stereochemical purity of d-AP5 directly dictates its activity at the NMDA receptor. The D-isomer (d-AP5) is the active form, while the L-isomer (L-AP5) is functionally inactive. Direct comparison of the two enantiomers shows that d-AP5 is approximately 52-fold more potent than L-AP5 . This difference means that even minor contamination with the L-isomer can significantly alter the effective concentration of an active antagonist, making the pure D-isomer essential for quantitative pharmacology.

Neuroscience Electrophysiology Synaptic Plasticity

Defined NMDA Receptor Subunit Profile: Non-Selective for NR2A vs. NR2B

In contrast to several other NMDA receptor antagonists, d-AP5 does not show preferential binding to specific NMDA receptor subtypes. Quantitative autoradiography on rat brain sections revealed that d-AP5 displays similar affinities at cerebellar NMDA receptors (enriched in NR2A/NR2C subunits) and medial striatal NMDA receptors (enriched in NR2B subunits) [1]. This contrasts with compounds like (S)-α-amino-5-(phosphonomethyl)[1,1′-biphenyl]-3-propanoic acid (EAB515), which exhibits a 10-fold higher affinity for NR2B-containing receptors, making d-AP5 a more general-purpose antagonist for studying overall NMDA receptor function.

Receptor Pharmacology Subunit Selectivity Autoradiography

Dissociation of Memory Encoding from Retrieval: A Functional Selectivity Not Shared by AMPA Antagonists

The mechanism of action of d-AP5 allows for a precise functional dissociation that is not possible with other classes of glutamatergic antagonists. Intrahippocampal infusion of d-AP5 in rodents selectively impairs the encoding of new spatial memories and the induction of long-term potentiation (LTP), but it has no effect on the retrieval of already-formed memories [1]. This is in stark contrast to blockade of AMPA receptors with an antagonist like CNQX, which non-specifically impairs both encoding and retrieval. This differential effect confirms that d-AP5 can be used to isolate plasticity-dependent learning processes from general excitatory transmission.

Learning and Memory Behavioral Neuroscience Hippocampus

Differentiated Regulation of μ-Opioid Receptors Compared to MK-801

In models of opioid tolerance, d-AP5 and the non-competitive NMDA antagonist MK-801 exhibit distinct effects on μ-opioid receptor regulation. While both compounds potentiated morphine's antinociceptive effect (d-AP5 AD50 = 0.18 μg, MK-801 AD50 = 0.57 μg) and inhibited tolerance development, their molecular effects differed significantly [1]. MK-801 treatment prevented the morphine-induced down-regulation of μ-opioid receptor high-affinity sites (maintaining Bmax at 32.90 fmol/mg vs. morphine alone at 13.97 fmol/mg), whereas d-AP5 did not (Bmax = 20.78 fmol/mg). Instead, d-AP5 treatment increased the affinity of the remaining high-affinity sites (KD = 0.45 nM vs. control KD = 0.95 nM) [1]. This indicates a distinct downstream signaling pathway or receptor interaction profile.

Pain Research Opioid Tolerance Receptor Binding

Linear In Vivo Dose-Response Correlation for Spatial Learning and LTP

The in vivo effects of d-AP5 are highly predictable and dose-dependent. Chronic intraventricular infusion of d-AP5 in rats causes a parallel, dose-dependent impairment of both spatial learning (in the Morris water maze) and hippocampal long-term potentiation (LTP) [1]. The study established that d-AP5 impairs spatial learning in a linear dose-dependent manner, with the degree of impairment being highly correlated with the corresponding impairment of hippocampal LTP in vivo [1]. This tight correlation between a molecular event (LTP) and a behavioral output (learning) is a hallmark of d-AP5's utility as a reliable probe.

In Vivo Pharmacology Behavioral Neuroscience Dose-Response

Enhanced Aqueous Solubility Profile Compared to Racemic DL-AP5

Practical handling and formulation can be a key differentiator between a compound and its racemic mixture. d-AP5 demonstrates superior aqueous solubility compared to DL-AP5. Technical datasheets indicate d-AP5 is soluble to 100 mM in water, whereas DL-AP5 is reported to be soluble only to 10 mM in water . This 10-fold difference in maximum soluble concentration can be a critical factor in experimental setups requiring high local concentrations, such as microiontophoresis or concentrated stock solutions for in vivo infusion pumps, and it reduces the need for potentially confounding co-solvents or pH adjustment.

Formulation In Vitro Assay Solubility

Recommended d-AP5 (CAS 79055-68-8) Application Scenarios Based on Differentiated Evidence


Isolating NMDA Receptor-Dependent Synaptic Plasticity in Hippocampal Slice Electrophysiology

d-AP5 is the definitive tool for blocking the induction of NMDA receptor-dependent long-term potentiation (LTP) in acute hippocampal slices. Its ~52-fold higher potency compared to the L-isomer ensures that a given concentration reliably blocks NMDA receptor-mediated currents. The ability to prepare high-concentration (100 mM) aqueous stock solutions simplifies local application via pressure ejection or addition to perfusion systems, enabling the study of postsynaptic signaling mechanisms without the confounding effects of solvent vehicles.

Dissecting the Role of NMDA Receptors in Memory Encoding vs. Retrieval in Behaving Rodents

For behavioral neuroscientists, d-AP5 provides a unique ability to pharmacologically dissociate memory processes. Intrahippocampal infusion of d-AP5 selectively impairs the encoding of new spatial memories while leaving the retrieval of pre-existing memories intact . This functional selectivity, which is not observed with AMPA receptor antagonists like CNQX, makes d-AP5 the preferred compound for testing hypotheses about the specific role of synaptic plasticity in memory formation rather than in general network excitability.

Investigating NMDA Receptor Subunit Contributions Without Pharmacological Bias

When the experimental goal is to study overall NMDA receptor function without introducing subtype selectivity as a confounding variable, d-AP5 is the antagonist of choice. Its demonstrated lack of preference for NR2A- versus NR2B-containing receptors in native tissue ensures that observed effects can be attributed to global NMDA receptor blockade. This contrasts with antagonists that show a 10-fold or greater preference for specific subunits, which would skew results toward the function of that particular receptor population.

Differentiating NMDA Antagonist Mechanisms in Opioid Tolerance and Pain Models

In studies of opioid-induced tolerance and pain, d-AP5 offers a distinct pharmacological fingerprint compared to non-competitive antagonists like MK-801. Its failure to prevent μ-opioid receptor down-regulation while still potentiating analgesia and inhibiting tolerance provides a clean experimental contrast. This allows researchers to differentiate between molecular pathways mediated by competitive glutamate site blockade versus those influenced by channel block and other off-target effects associated with use-dependent antagonists.

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